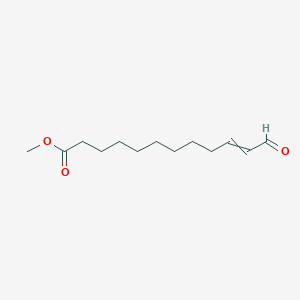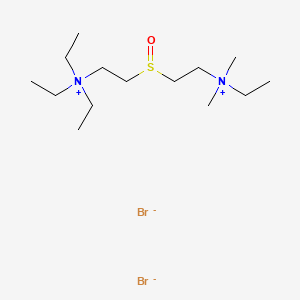
Ammonium, N,N-dimethyl-N,N',N',N'-tetraethyl-N,N'-sulfinyldiethylenedi-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its complex structure, which includes multiple ethyl and dimethyl groups attached to a central ammonium ion, along with a sulfinyl group and two bromide ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide typically involves the following steps:
Formation of the Ammonium Core: The initial step involves the reaction of dimethylamine with ethyl bromide to form N,N-dimethylethylamine.
Addition of Sulfinyl Group: The next step involves the introduction of the sulfinyl group. This can be achieved by reacting the N,N-dimethylethylamine with a sulfinyl chloride compound under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with additional ethyl bromide to form the quaternary ammonium compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can also occur, particularly at the ammonium core, leading to the formation of secondary or tertiary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Nucleophiles: Halide ions or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various halide or nucleophile-substituted derivatives.
科学的研究の応用
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in cell biology for the study of ion transport and membrane permeability.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of this compound involves its interaction with cellular membranes. The quaternary ammonium ion can disrupt the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its application as a disinfectant and antiseptic.
類似化合物との比較
Similar Compounds
Tetraethylammonium chloride: A simpler quaternary ammonium compound with similar applications in ion transport studies.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in the formulation of surfactants and detergents.
Uniqueness
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is unique due to its complex structure, which includes both dimethyl and ethyl groups, as well as a sulfinyl group. This complexity allows for a wider range of chemical reactions and applications compared to simpler quaternary ammonium compounds.
特性
CAS番号 |
63977-24-2 |
|---|---|
分子式 |
C14H34Br2N2OS |
分子量 |
438.3 g/mol |
IUPAC名 |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfinyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2OS.2BrH/c1-7-15(5,6)11-13-18(17)14-12-16(8-2,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
DJDNLDKPWOJAFU-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(C)CCS(=O)CC[N+](CC)(CC)CC.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4-Dimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14510138.png)


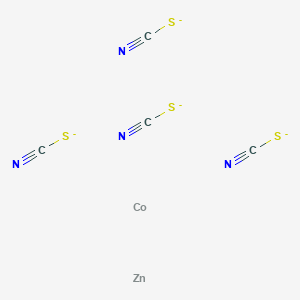
germane](/img/structure/B14510161.png)
![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)

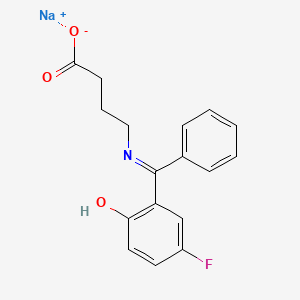
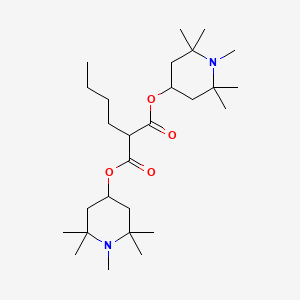
![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)

